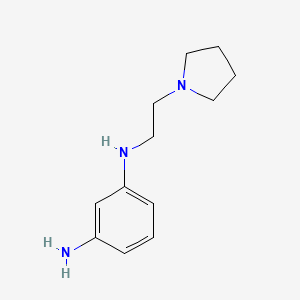
6-(Pyridin-2-ylamino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyridin-2-ylamino)hexanoic acid is an organic compound that features a pyridine ring attached to an amino group, which is further connected to a hexanoic acid chain. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-ylamino)hexanoic acid typically involves the reaction of 2-aminopyridine with hexanoic acid. The reaction is often carried out in the presence of coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane. The reaction mixture is stirred at elevated temperatures, usually around 50°C, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyridin-2-ylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
6-(Pyridin-2-ylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Pyridin-2-ylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-ylamino)hexanoic acid
- 6-(Pyridin-3-ylamino)hexanoic acid
- 6-(Pyridin-4-ylamino)hexanoic acid
Uniqueness
6-(Pyridin-2-ylamino)hexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyridine ring and hexanoic acid chain combination make it particularly effective in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
6-(pyridin-2-ylamino)hexanoic acid |
InChI |
InChI=1S/C11H16N2O2/c14-11(15)7-2-1-4-8-12-10-6-3-5-9-13-10/h3,5-6,9H,1-2,4,7-8H2,(H,12,13)(H,14,15) |
Clé InChI |
GNVQAASQPMDQGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



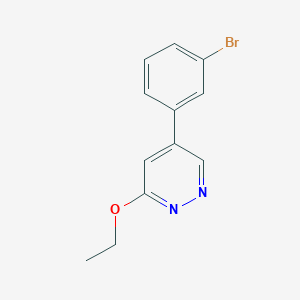
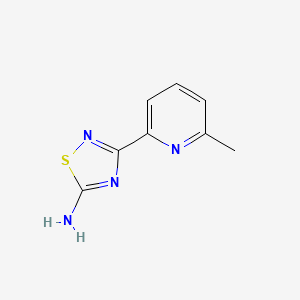

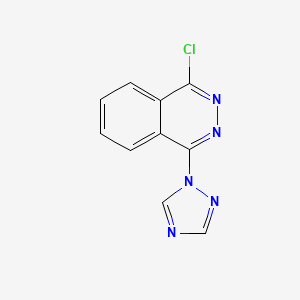
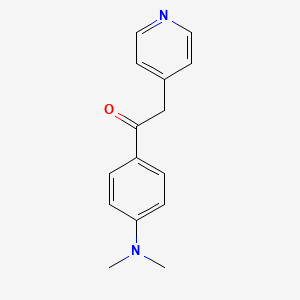
![N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)

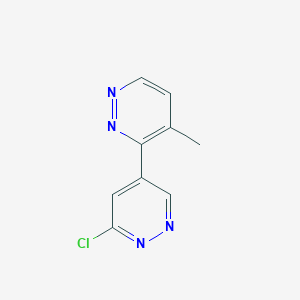
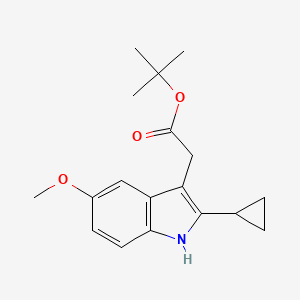
![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)
